molecular formula C13H19N3O3S B11041855 N-[6-(4-Piperidinyloxy)-3-pyridinyl]cyclopropanesulfonamide

N-[6-(4-Piperidinyloxy)-3-pyridinyl]cyclopropanesulfonamide

Cat. No.: B11041855
M. Wt: 297.38 g/mol
InChI Key: WHBMVOWYBHWXBS-UHFFFAOYSA-N
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Description

N-[6-(4-Piperidinyloxy)-3-pyridinyl]cyclopropanesulfonamide is a complex organic compound that features a unique combination of a piperidine ring, a pyridine ring, and a cyclopropanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(4-Piperidinyloxy)-3-pyridinyl]cyclopropanesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Piperidinyloxy Intermediate: This step involves the reaction of piperidine with an appropriate halogenated pyridine derivative under basic conditions to form the piperidinyloxy intermediate.

    Cyclopropanesulfonamide Formation: The intermediate is then reacted with cyclopropanesulfonyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[6-(4-Piperidinyloxy)-3-pyridinyl]cyclopropanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidinyloxy or sulfonamide groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides, typically under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, N-[6-(4-Piperidinyloxy)-3-pyridinyl]cyclopropanesulfonamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it useful in the study of enzyme mechanisms, receptor binding, and cellular signaling pathways.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer, neurological disorders, and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[6-(4-Piperidinyloxy)-3-pyridinyl]cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[6-(4-Piperidinyloxy)-3-pyridinyl]acetamide
  • N-[1-(6-methoxypyrimidin-4-yl)piperidin-3-yl]cyclopropanesulfonamide

Uniqueness

Compared to similar compounds, N-[6-(4-Piperidinyloxy)-3-pyridinyl]cyclopropanesulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C13H19N3O3S

Molecular Weight

297.38 g/mol

IUPAC Name

N-(6-piperidin-4-yloxypyridin-3-yl)cyclopropanesulfonamide

InChI

InChI=1S/C13H19N3O3S/c17-20(18,12-2-3-12)16-10-1-4-13(15-9-10)19-11-5-7-14-8-6-11/h1,4,9,11-12,14,16H,2-3,5-8H2

InChI Key

WHBMVOWYBHWXBS-UHFFFAOYSA-N

Canonical SMILES

C1CC1S(=O)(=O)NC2=CN=C(C=C2)OC3CCNCC3

Origin of Product

United States

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